![molecular formula C12H18O3S2 B14356032 (8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid CAS No. 90660-45-0](/img/structure/B14356032.png)
(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Formyl-8-methyl-1,4-dithiaspiro[45]decan-7-yl)acetic acid is a chemical compound known for its unique spirocyclic structure, which includes a formyl group, a methyl group, and a dithiaspiro moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The formyl and methyl groups are then introduced through subsequent reactions, often involving formylation and methylation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.
化学反応の分析
Types of Reactions
(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The spirocyclic core can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituents, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol.
科学的研究の応用
(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but often involve modulation of biochemical processes at the molecular level.
類似化合物との比較
Similar Compounds
8-Methyl-1,4-dithiaspiro[4.5]decane: Shares the spirocyclic core but lacks the formyl and acetic acid groups.
Formylated spiro compounds: Similar structure with variations in the substituents.
Uniqueness
(8-Formyl-8-methyl-1,4-dithiaspiro[45]decan-7-yl)acetic acid is unique due to its combination of a spirocyclic core with formyl and acetic acid functionalities
特性
CAS番号 |
90660-45-0 |
|---|---|
分子式 |
C12H18O3S2 |
分子量 |
274.4 g/mol |
IUPAC名 |
2-(8-formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid |
InChI |
InChI=1S/C12H18O3S2/c1-11(8-13)2-3-12(16-4-5-17-12)7-9(11)6-10(14)15/h8-9H,2-7H2,1H3,(H,14,15) |
InChIキー |
GJEQKZFRLYKEPY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2(CC1CC(=O)O)SCCS2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


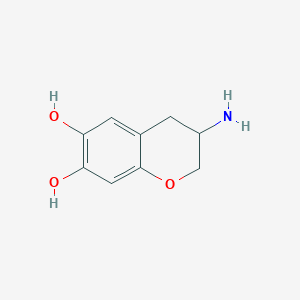
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)


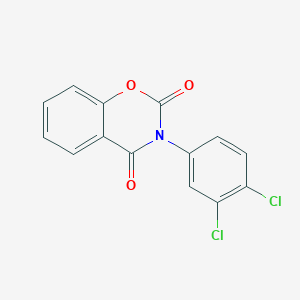
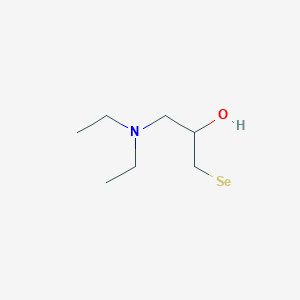
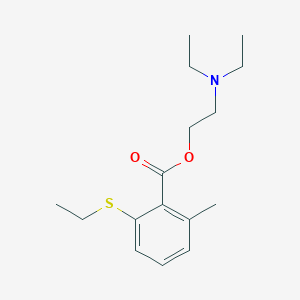
![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
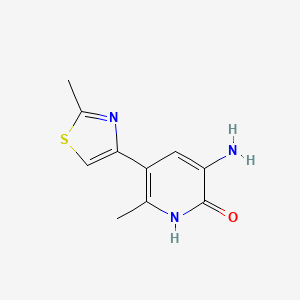

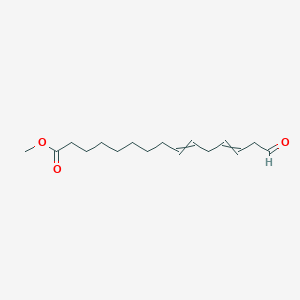
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
